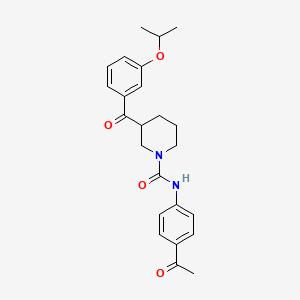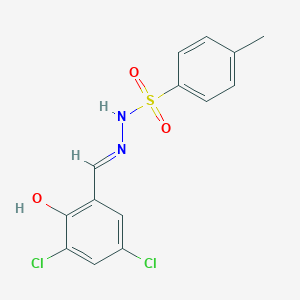![molecular formula C16H12ClN3O3S B6046848 N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6046848.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-chlorophenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(2-chlorophenyl)-N'-(4-nitrophenyl)thiourea acrylamide or NCTA.
Mécanisme D'action
The mechanism of action of NCTA involves the inhibition of tubulin polymerization, which is essential for cell division. NCTA binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are necessary for the separation of chromosomes during cell division. This results in the arrest of cell division and subsequent cell death.
Biochemical and Physiological Effects
NCTA has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. Additionally, NCTA has been shown to inhibit angiogenesis, which is the formation of new blood vessels necessary for tumor growth. NCTA also exhibits anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NCTA is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. Additionally, NCTA exhibits low toxicity in normal cells, which is desirable in cancer treatment. However, one of the limitations of NCTA is its poor solubility in water, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of NCTA. One potential direction is the modification of the chemical structure of NCTA to improve its solubility in water and enhance its efficacy in vivo. Another potential direction is the investigation of the synergistic effects of NCTA with other anti-cancer agents. Additionally, the development of NCTA as a therapeutic agent for other diseases, such as inflammatory diseases, is also a promising direction for future research.
Méthodes De Synthèse
The synthesis of NCTA involves the reaction of 2-chloroaniline and 4-nitrophenyl isothiocyanate with acryloyl chloride in the presence of a base. The resulting product is purified by recrystallization from a suitable solvent. The yield of the synthesis is approximately 70%.
Applications De Recherche Scientifique
NCTA has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of NCTA is in the field of cancer research. Studies have shown that NCTA exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
(E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-13-3-1-2-4-14(13)18-16(24)19-15(21)10-7-11-5-8-12(9-6-11)20(22)23/h1-10H,(H2,18,19,21,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFGEGZFYWFMJE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(2-chlorophenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-piperidinyl)-3-[2-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6046781.png)

![2-(ethyl{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B6046802.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B6046810.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6046818.png)
![N-(4-chlorobenzyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6046820.png)


![[5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6046842.png)

![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)
![methyl 2-{[({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6046864.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-3-(methoxymethyl)pyrrolidine](/img/structure/B6046890.png)